molecular formula C6H10F3NO2 B3043513 ethyl (3R)-3-amino-4,4,4-trifluorobutanoate CAS No. 882424-02-4

ethyl (3R)-3-amino-4,4,4-trifluorobutanoate

Cat. No.: B3043513
CAS No.: 882424-02-4
M. Wt: 185.14 g/mol
InChI Key: KGUOZZWGWBBRRF-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate is an organic compound with the molecular formula C6H10F3NO2 This compound is characterized by the presence of an amino group, a trifluoromethyl group, and an ester functional group It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-4,4,4-trifluorobutanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 4,4,4-trifluorobutanoate with a chiral amine under appropriate conditions to introduce the amino group at the desired position. The reaction typically requires a catalyst to ensure the stereoselectivity of the product.

Another approach involves the use of a chiral auxiliary to control the stereochemistry of the product. This method involves the formation of a diastereomeric intermediate, which can be separated and subsequently converted to the desired product through a series of chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro or nitroso compounds, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-4,4,4-trifluorobutanoate depends on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-4,4,4-trifluorobutanoate: Lacks the chiral center, resulting in different stereochemical properties.

    Mthis compound: Has a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.

    Ethyl (3R)-3-amino-4,4,4-trifluoropentanoate: Contains an additional carbon in the backbone, altering its chemical and physical properties.

Properties

IUPAC Name

ethyl (3R)-3-amino-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h4H,2-3,10H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUOZZWGWBBRRF-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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